![molecular formula C16H17N5O3 B6528881 2-methoxy-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide CAS No. 946212-15-3](/img/structure/B6528881.png)
2-methoxy-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazoles are a type of heterocyclic compounds. They are cyclic compounds with at least two different elements as an atom of ring members. In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of triazoles and their derivatives has been a subject of extensive research. Various synthetic approaches have been developed, including the use of different catalysts and reaction conditions .Molecular Structure Analysis
The triazole ring is a five-membered aromatic ring containing two carbon atoms and three nitrogen atoms. This structure allows triazoles to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The synthesis and evaluation of novel 1,2,4-triazole derivatives, including those containing the structure of our compound, have shown promising anticancer potential . Specifically, compounds 7d, 7e, 10a, and 10d demonstrated cytotoxic activity against the Hela cell line, with IC50 values lower than 12 μM. These derivatives selectively target cancer cells while sparing normal cells, making them valuable candidates for further investigation.
RORγt Inverse Agonism
The compound has been explored as an RORγt inverse agonist . RORγt is a nuclear receptor involved in immune regulation, and modulating its activity could have implications in autoimmune diseases and cancer immunotherapy.
PHD-1 and JAK Inhibition
Studies suggest that our compound may act as an inhibitor of PHD-1 and JAK1/JAK2 kinases . These enzymes play crucial roles in oxygen sensing, erythropoiesis, and immune responses. Inhibition of PHD-1 and JAKs could have therapeutic implications in various diseases.
Treatment of Cardiovascular Disorders
The compound has potential applications in cardiovascular disorders . Further research is needed to explore its specific mechanisms and efficacy in this context.
Type 2 Diabetes
Heterocyclic compounds like our 1,2,4-triazole derivative have been investigated for their role in type 2 diabetes management . While not directly studied for this compound, its structural features align with those of successful antidiabetic agents.
Hyperproliferative Disorders
Given its pharmacophore, our compound might be relevant in hyperproliferative disorders . These include conditions characterized by abnormal cell growth, such as psoriasis and certain cancers.
Medicinal Chemistry and Fluorescent Probes
Heterocyclic compounds, including 1,2,4-triazoles, find applications in medicinal chemistry and as fluorescent probes . Our compound’s unique structure could contribute to these areas.
Structural Units in Polymers
Lastly, 1,2,4-triazoles serve as structural units in polymers . Their incorporation can enhance material properties and functionality.
Wirkmechanismus
Target of Action
The compound “2-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . The triazolothiadiazine core is known to interact with various target receptors due to its hydrogen bond accepting and donating characteristics . .
Mode of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes, suggesting that they may affect related biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that similar studies could be conducted for this compound to understand its pharmacokinetic properties.
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities , suggesting that this compound may have similar effects.
Action Environment
Such factors are typically important considerations in drug design and development .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methoxy-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-23-11-14(22)17-9-10-24-15-8-7-13-18-19-16(21(13)20-15)12-5-3-2-4-6-12/h2-8H,9-11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZDWKYNSQUUFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCOC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.